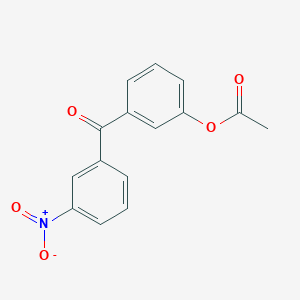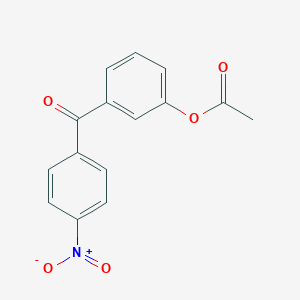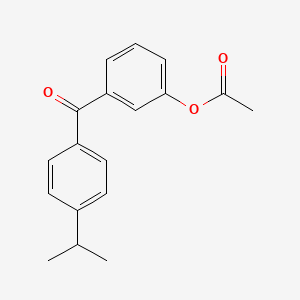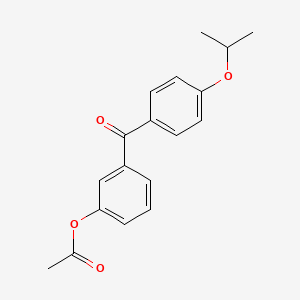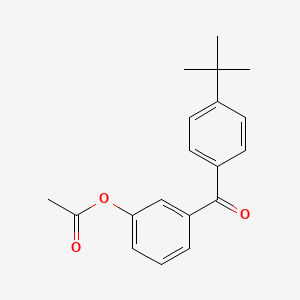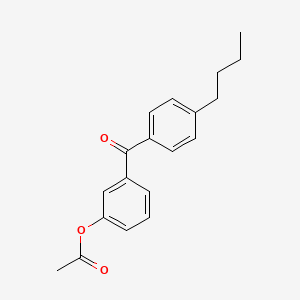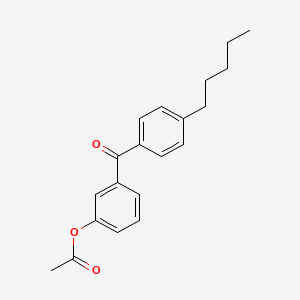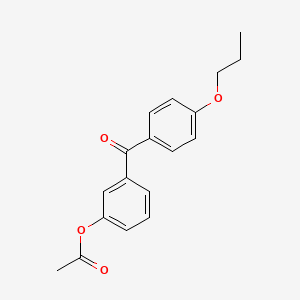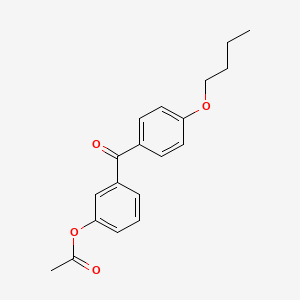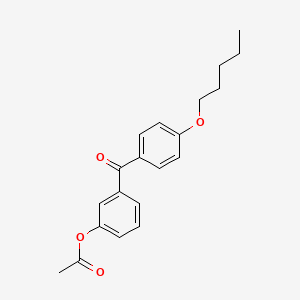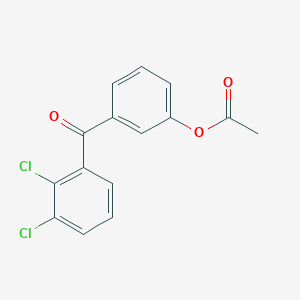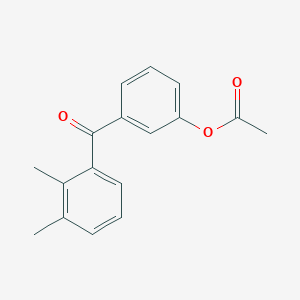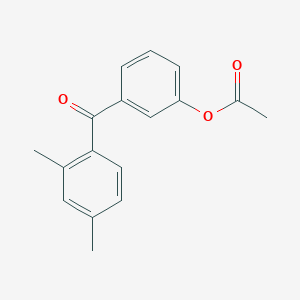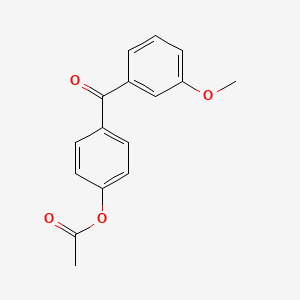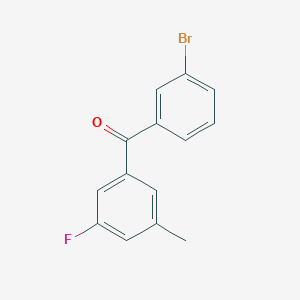
3-Bromo-3’-fluoro-5’-metilbenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’-fluoro-5’-methylbenzophenone: is an organic compound with the molecular formula C14H10BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methyl groups
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-3’-fluoro-5’-methylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems. It helps in understanding the interactions of these compounds with proteins and enzymes.
Medicine: 3-Bromo-3’-fluoro-5’-methylbenzophenone is investigated for its potential use in drug development. Its unique structure makes it a candidate for designing new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers with enhanced properties.
Mecanismo De Acción
Mode of Action
It’s known that bromo and fluoro groups in organic compounds often play crucial roles in their reactivity .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
It’s known that environmental factors can significantly impact the behavior of chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:
Starting Materials: 3-Bromo-5-fluorotoluene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3) is commonly used as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-fluoro-5’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Bromine (Br2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 3-Methoxy-3’-fluoro-5’-methylbenzophenone.
Reduction: 3-Bromo-3’-fluoro-5’-methylbenzyl alcohol.
Oxidation: 3-Bromo-3’-fluoro-5’-methylbenzoic acid.
Comparación Con Compuestos Similares
- 3-Bromo-5-fluorobenzotrifluoride
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3-Bromo-5-fluorobenzoic acid
Comparison:
- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzotrifluoride: Both compounds contain bromine and fluorine atoms, but the presence of a methyl group in 3-Bromo-3’-fluoro-5’-methylbenzophenone makes it more hydrophobic and alters its reactivity.
- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-2-fluoro-5-nitrobenzoic acid: The nitro group in 3-Bromo-2-fluoro-5-nitrobenzoic acid introduces electron-withdrawing effects, making it more reactive towards nucleophiles compared to 3-Bromo-3’-fluoro-5’-methylbenzophenone.
- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzoic acid: The carboxylic acid group in 3-Bromo-5-fluorobenzoic acid makes it more polar and water-soluble, whereas 3-Bromo-3’-fluoro-5’-methylbenzophenone is more lipophilic.
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVBMXNIPAWBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
